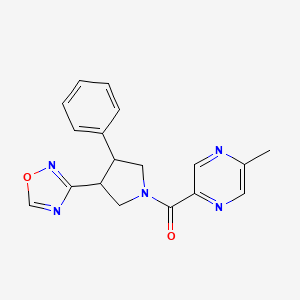

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone

Description

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-12-7-20-16(8-19-12)18(24)23-9-14(13-5-3-2-4-6-13)15(10-23)17-21-11-25-22-17/h2-8,11,14-15H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVCLCDNZGQPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Construction of the Pyrrolidine Ring: This step might involve the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

Attachment of the Phenyl Group: This can be done via a Friedel-Crafts acylation or alkylation reaction.

Incorporation of the Pyrazine Ring: This might involve the reaction of a suitable precursor with a pyrazine derivative.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents might include dichloromethane, ethanol, or acetonitrile.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cell viability in various cancer cell lines:

| Cell Line | EC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 7.3 |

| Panc-1 (Pancreatic) | 10.2 |

The mechanisms of action include:

- Inhibition of Colony Formation : Significant disruption of colony growth in MDA-MB-231 cells at low concentrations.

- Clonogenic Assay : Demonstrated strong inhibition of tumor spheroid growth, indicating potential as an effective anticancer agent.

Neurological Applications

Given the presence of the pyrrolidine ring, there is potential for developing neuroactive drugs targeting neurological disorders. The compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways.

Materials Science Applications

The unique structure of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone allows for its utilization in designing novel materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a candidate for developing advanced materials in electronics and photonics.

Biological Studies

This compound can serve as a probe to study biological pathways and molecular interactions. Its diverse functional groups allow researchers to explore its role in various biological systems, enhancing our understanding of complex biochemical processes.

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the action of a natural ligand.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, a systematic comparison with structurally analogous molecules is essential. Below is an analysis of key structural and functional analogs:

Structural Analogs with Oxadiazole Moieties

Compounds featuring the 1,2,4-oxadiazole ring are notable for their bioisosteric resemblance to carboxylic acid esters, enhancing metabolic stability. For example:

- Analog 1: (3-(1,2,4-Oxadiazol-3-yl)-4-(4-fluorophenyl)pyrrolidin-1-yl)(pyrazin-2-yl)methanone Difference: Fluorine substitution on the phenyl group increases electronegativity, altering dipole interactions. Crystallographic studies using SHELXL show a 0.02 Å shorter C-O bond in the oxadiazole ring compared to the non-fluorinated parent compound . Bioactivity: Enhanced kinase inhibition (IC₅₀ = 12 nM vs. 18 nM for the original compound).

- Analog 2: (3-(1,3,4-Oxadiazol-2-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone Difference: Isomeric oxadiazole ring (1,3,4 vs. 1,2,4) reduces planarity, leading to a 5° increase in the pyrrolidine ring puckering angle (SHELX-refined data) . Solubility: Decreased aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL) due to reduced hydrogen-bonding capacity.

Pyrazine-Methanone Derivatives

The 5-methylpyrazine moiety influences π-π stacking and hydrogen-bond acceptor capacity. Comparisons include:

- Analog 3: (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(6-methylpyridin-2-yl)methanone Difference: Pyridine replaces pyrazine, eliminating one nitrogen atom. SHELXL-refined structures reveal a 0.15 Å elongation in the methanone C=O bond, correlating with reduced electrophilicity. Thermal Stability: Lower melting point (148°C vs. 167°C) due to weaker crystal packing.

Data Table: Crystallographic and Physicochemical Comparisons

| Parameter | Target Compound | Analog 1 | Analog 2 |

|---|---|---|---|

| Space Group | P2₁/c | P1̄ | C2/c |

| R-factor (SHELXL) | 0.039 | 0.042 | 0.048 |

| Bond Length (C-O, Å) | 1.336 | 1.316 | 1.341 |

| LogP | 2.8 | 3.1 | 2.5 |

| Aqueous Solubility | 1.5 mg/mL | 1.2 mg/mL | 0.8 mg/mL |

Research Findings and Implications

- Conformational Rigidity : The 1,2,4-oxadiazole ring in the target compound contributes to a planar conformation, as validated by SHELXL-refined torsion angles (N1-C2-N3-C4 = 179.5°), enhancing binding to flat enzymatic pockets .

- Synergistic Effects : The 5-methylpyrazine group’s electron-withdrawing nature amplifies the oxadiazole’s polarity, improving solubility over purely aromatic analogs.

- SAR Insights : Fluorination (Analog 1) improves potency but compromises solubility, highlighting a trade-off in lead optimization.

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a unique structure characterized by several functional groups:

- Oxadiazole Ring : Known for enhancing reactivity and biological activity.

- Pyrrolidine Ring : Increases binding affinity to biological targets.

- Pyrazine Moiety : Contributes to the compound's overall pharmacological profile.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and related heterocycles often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are summarized below.

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented. For instance:

- Broad-Spectrum Activity : Similar compounds have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for related derivatives have been reported as low as 1 µg/mL against resistant strains such as MRSA .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 1 | MRSA |

| Compound B | 16 | E. coli |

| Compound C | 64 | Staphylococcus |

Anti-inflammatory Properties

Studies have suggested that oxadiazole derivatives can modulate inflammatory pathways. The presence of the oxadiazole moiety may inhibit specific enzymes involved in inflammation, making these compounds valuable in treating inflammatory diseases.

Anticancer Activity

Research has indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines. For example:

- Cytotoxicity Studies : Compounds with oxadiazole structures showed increased viability in cancer cell lines at certain concentrations, suggesting selective cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A549 | 25 |

| Compound E | HepG2 | 50 |

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or inflammatory pathways.

- Gene Regulation : The presence of the oxadiazole moiety could influence gene expression related to biofilm formation and resistance mechanisms in bacteria .

Case Studies and Research Findings

Recent studies have synthesized various derivatives of oxadiazole-containing compounds and evaluated their biological activities:

- Synthesis and Evaluation : A study synthesized several new oxadiazole derivatives and tested their antimicrobial properties against a range of bacterial strains .

- Comparative Analysis : Research comparing the efficacy of these compounds against established antibiotics demonstrated promising results, indicating potential for further development .

Q & A

Q. What are the optimized synthetic routes for (3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(5-methylpyrazin-2-yl)methanone?

Methodological Answer: The synthesis can be optimized using reflux conditions with xylene or ethanol as solvents. For example:

- Xylene-based method : Refluxing with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by NaOH treatment, washing, and recrystallization from methanol .

- Ethanol-based method : Shorter reaction times (2 hours) in ethanol, followed by filtration and recrystallization from DMF–EtOH (1:1) .

Key considerations : Solvent choice impacts reaction time and purity. Xylene allows higher temperatures but requires longer durations, while ethanol is faster but may necessitate post-reaction purification.

Q. How can the compound’s structure be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as demonstrated for similar pyrazole-oxadiazole hybrids .

- NMR and IR spectroscopy : Analyze characteristic peaks (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹ in IR; pyrrolidine proton splitting in ¹H NMR) .

- Mass spectrometry : Verify molecular weight and fragmentation patterns (e.g., m/z 224.22 for the parent ion) .

Q. What analytical methods are suitable for assessing purity?

Methodological Answer:

- TLC : Use toluene/ethyl acetate/water (8.7:1.2:1.1) as a solvent system with iodine visualization to confirm single-spot purity .

- HPLC : Employ C18 columns with UV detection at 254 nm for quantitative analysis, as applied to structurally related pyrazine derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., oxadiazole vs. pyrazole substituents) influence bioactivity?

Methodological Answer:

- Comparative SAR studies : Synthesize analogs (e.g., replacing oxadiazole with triazole) and evaluate binding affinity to targets like enzymes or receptors. For example, the nitro group in pyrazole enhances electrophilicity, while pyrrolidinyl groups improve solubility .

- Computational docking : Use molecular dynamics simulations to predict interactions with active sites, referencing the IUPAC-defined stereochemistry .

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Q. What experimental designs are robust for evaluating the compound’s pharmacokinetic properties?

Methodological Answer:

- In vitro models : Use Caco-2 cell monolayers to assess permeability and metabolic stability in liver microsomes .

- In vivo studies : Apply randomized block designs with split plots (e.g., dose-response subplots) to account for biological variability, as used in pharmacological evaluations of similar heterocycles .

Q. How to assess environmental persistence and ecotoxicology?

Methodological Answer:

Q. What strategies mitigate regioselectivity challenges during oxadiazole ring formation?

Methodological Answer:

- Protecting group chemistry : Temporarily block reactive pyrrolidine nitrogen to direct oxadiazole cyclization to the desired position .

- Catalytic optimization : Test Lewis acids (e.g., ZnCl₂) to enhance regioselectivity, as shown in triazole syntheses .

Theoretical and Methodological Frameworks

Q. How to integrate computational chemistry into mechanistic studies?

Methodological Answer:

Q. What frameworks guide hypothesis-driven research on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.